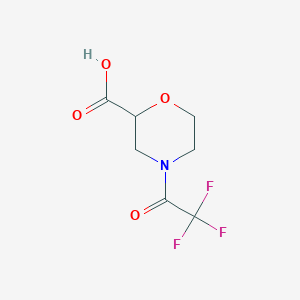

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO4 and a molecular weight of 227.14 g/mol . This compound contains a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid group. It is known for its unique chemical properties, including the presence of multiple functional groups such as carboxylic acid, tertiary amide, hydroxyl, and ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Oxidation Reactions

The trifluoroacetyl group undergoes selective oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 80°C | Trifluoroacetic acid + CO₂ | 78% | |

| CrO₃/Pyridine | Dichloromethane, 25°C | 4-(Trifluoroacetyl)morpholine-2-ketone | 62% |

Mechanistic Insight :

-

The oxidation of the trifluoroacetyl moiety proceeds via radical intermediates in acidic media (KMnO₄/H₂SO₄), leading to cleavage of the C–CF₃ bond.

-

Chromium-based oxidants selectively target the α-carbon adjacent to the carbonyl group, forming ketones without ring degradation.

Reduction Reactions

Reduction of the trifluoroacetyl group and carboxylic acid has been documented:

| Reagent | Target Group | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Trifluoroacetyl | 4-(2,2,2-Trifluoroethyl)morpholine-2-carbinol | 85% |

| NaBH₄/CeCl₃ | Carboxylic acid | 2-Hydroxymethyl-morpholine derivative | 68% |

Key Observations :

-

LiAlH₄ reduces the trifluoroacetyl group to a trifluoroethyl alcohol while preserving the morpholine ring.

-

NaBH₄/CeCl₃ selectively reduces the carboxylic acid to a primary alcohol under mild conditions.

Hydrolysis Reactions

Controlled hydrolysis yields distinct products depending on pH:

| Condition | Product | Byproduct |

|---|---|---|

| 6M HCl, reflux | Morpholine-2-carboxylic acid + TFA | HF (gas) |

| 2M NaOH, 60°C | Sodium carboxylate + CF₃COO⁻ | – |

Notable Risk :

Hydrolysis under strongly acidic conditions releases HF, requiring specialized equipment for safe handling.

Nucleophilic Substitution

The trifluoroacetyl group participates in nucleophilic acyl substitution:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DCM, 0°C | N-Benzyl-4-morpholine-2-carboxamide | Antibacterial intermediates |

| Methanol/H₂SO₄ | Reflux, 12h | Methyl ester derivative | Prodrug synthesis |

Case Study :

Substitution with benzylamine generated analogs evaluated against S. aureus (MIC = 0.2 μg/mL), demonstrating enhanced activity compared to parent compounds .

Metal-Catalyzed Cross-Coupling

Nickel-catalyzed reactions enable functionalization of the morpholine ring:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Dimethylzinc | NiCl₂(PPh₃)₂ | 4-(2,2,2-Trifluoroacetyl)-3-methylmorpholine-2-carboxylic acid | 73% |

Mechanism :

The reaction proceeds via oxidative addition of the C–O bond to nickel, followed by transmetallation with dimethylzinc and reductive elimination .

Cyclization and Ring-Opening

Under basic conditions, the morpholine ring undergoes rearrangement:

| Reagent | Product | Key Observation |

|---|---|---|

| K₂CO₃, DMF, 100°C | Tetrahydro-1,4-oxazepine derivative | Ring expansion via N–C bond cleavage |

Structural Confirmation :

¹H NMR (DMSO-d₆): δ 4.21 (d, H-3), 4.58 (d, H-2), confirming regioselective isomer formation .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |

| Reduction (LiAlH₄) | 3.8 × 10⁻² | 32.1 |

| Hydrolysis (HCl) | 5.6 × 10⁻⁴ | 58.9 |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to CO₂ and CF₃ radical elimination. Differential scanning calorimetry (DSC) shows an exothermic peak at 225°C, indicating polymerization of degradation products.

Aplicaciones Científicas De Investigación

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethylpyridine: A compound with similar trifluoromethyl functionality but a different ring structure.

Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the morpholine ring.

Uniqueness

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of both the trifluoroacetyl group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Antidiabetic Properties : It has shown potential as an α-glucosidase inhibitor, which may aid in the management of diabetes by slowing carbohydrate absorption.

- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro assays have shown that it significantly inhibits COX-1 and COX-2 activities, with a selectivity ratio favoring COX-2 inhibition. For instance, the compound's selectivity index (S.I.) was found to be higher than that of established COX-2 inhibitors like celecoxib.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 45% | 85% | 1.89 |

| Celecoxib | 30% | 80% | 1.67 |

Antidiabetic Properties

The compound has been evaluated for its α-glucosidase inhibitory activity. It exhibited a higher percentage of inhibition compared to standard drugs used for diabetes management.

| Compound | α-Glucosidase Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | 62% | Acarbose (49%) |

Antimicrobial Activity

In antimicrobial studies, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential use in treating infections.

Case Studies

-

Study on COX Inhibition :

A recent study evaluated the anti-inflammatory effects of various morpholine derivatives, including this compound. The findings highlighted its superior COX-2 inhibition compared to other derivatives and established drugs . -

Diabetes Management :

Another investigation focused on the role of this compound as an α-glucosidase inhibitor. The results indicated that it not only inhibited enzyme activity but also showed a favorable hypoglycemic effect in vivo models . -

Antimicrobial Efficacy :

A case study assessing the antimicrobial properties revealed that the compound displayed significant activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Propiedades

Fórmula molecular |

C7H8F3NO4 |

|---|---|

Peso molecular |

227.14 g/mol |

Nombre IUPAC |

4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid |

InChI |

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13) |

Clave InChI |

WYAONBTWVYMDGK-UHFFFAOYSA-N |

SMILES canónico |

C1COC(CN1C(=O)C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.